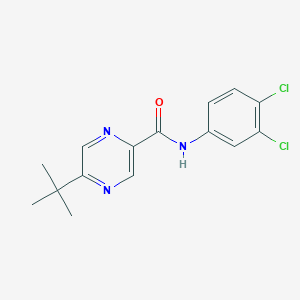![molecular formula C18H15O4S3- B14186370 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate CAS No. 845869-46-7](/img/structure/B14186370.png)
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate is a complex organic compound known for its unique structure and properties. This compound contains multiple thiophene rings, which are sulfur-containing heterocycles, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dithiophen-2-ylthiophene with ethylene oxide to form the ethoxy derivative. This intermediate is then reacted with butanoic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various pathways, including electron transport and redox reactions. The compound’s ability to donate and accept electrons makes it a valuable component in electronic and photonic applications .
Comparación Con Compuestos Similares
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate can be compared with similar compounds such as:
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Known for its use in polymer solar cells due to its efficient electron transport properties.
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-based compound used in the synthesis of conjugated polymers with high thermal stability.
Propiedades
Número CAS |
845869-46-7 |
|---|---|
Fórmula molecular |
C18H15O4S3- |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C18H16O4S3/c19-16(20)5-6-17(21)22-8-7-12-11-15(13-3-1-9-23-13)25-18(12)14-4-2-10-24-14/h1-4,9-11H,5-8H2,(H,19,20)/p-1 |
Clave InChI |
MKUVOMBJJZPMNL-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


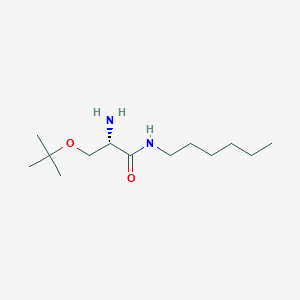
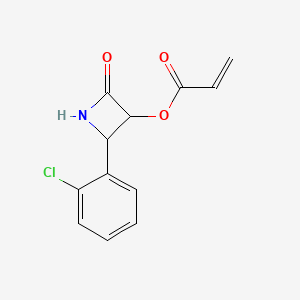
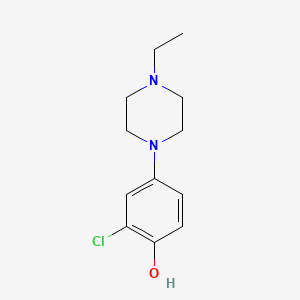
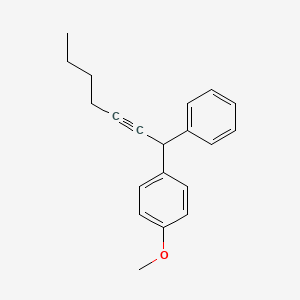
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
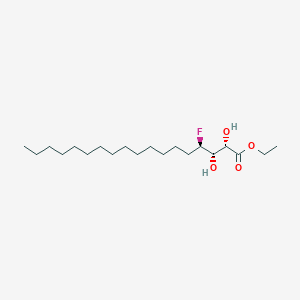
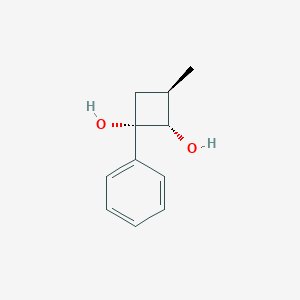
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
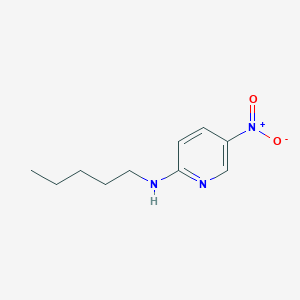
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
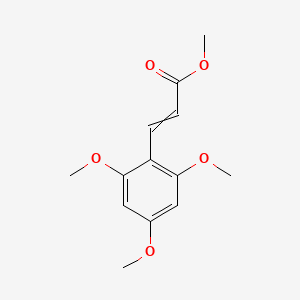
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
